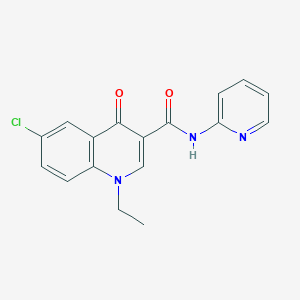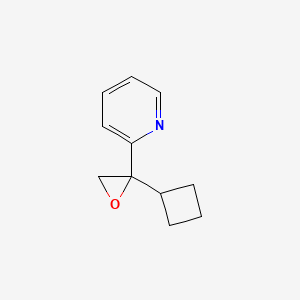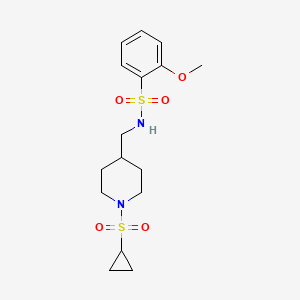![molecular formula C12H19N3O4 B2725117 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 942317-54-6](/img/structure/B2725117.png)
2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) group and a 1-methyl-1H-pyrazol-4-yl group . The Boc group is a common protecting group for amines in organic synthesis . The compound is a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular formula of the compound is C12H19N3O5 . The InChI code is 1S/C12H19N3O5/c1-12(2,3)20-11(19)14-8(10(17)18)5-7-6-13-15(4)9(7)16/h6,8,16H,5H2,1-4H3,(H,14,19)(H,17,18)/t8-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.3 . It is a powder and is stored at a temperature of 4°C . The exact mass is 269.13755610 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)
Ionic liquids play a crucial role in peptide synthesis, serving as synthetic supports, cleavage reagents, and solvents. Boc-Amino Acid Ionic Liquids (Boc-AAILs) are a novel class of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids . These Boc-AAILs have been used as starting materials in dipeptide synthesis, facilitated by the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide. Remarkably, this method allows for rapid amide formation without the need for additional bases, yielding dipeptides within just 15 minutes.
Hydrazine-Coupled Pyrazoles: Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Boc-MPpa, with its pyrazole moiety, could be explored for these applications . Researchers may investigate its efficacy against Leishmania parasites and Plasmodium species responsible for malaria.
Racemic N-tert-Butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine Synthesis
Boc-MPpa can serve as a precursor for racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This compound has potential applications in drug development or as a building block for more complex molecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZFWAVSPPBWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |
CAS RN |
942317-54-6 |
Source


|
| Record name | 2-tert-butoxycarbonylamino-3-(1-methyl-1H-pyrazol-4-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2725038.png)

![6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one](/img/structure/B2725040.png)

![5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2725044.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2725045.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2725050.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725054.png)

